molecular formula C18H16O5 B192611 7,3',4'-Trimethoxyflavone CAS No. 22395-24-0

7,3',4'-Trimethoxyflavone

Cat. No.: B192611
CAS No.: 22395-24-0
M. Wt: 312.3 g/mol
InChI Key: VSFZYCDPDWSYSS-UHFFFAOYSA-N
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Description

7,3’,4’-Trimethoxyflavone is a natural product found in Myroxylon peruiferum and Acacia fasciculifera . It has a molecular formula of C18H16O5 and a molecular weight of 312.3 g/mol . The IUPAC name for this compound is 2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one .


Molecular Structure Analysis

The molecular structure of 7,3’,4’-Trimethoxyflavone includes a chromen-4-one core with methoxy groups at the 3, 4’, and 7 positions . The InChI string for this compound is InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3 .


Physical and Chemical Properties Analysis

7,3’,4’-Trimethoxyflavone has a molecular weight of 312.3 g/mol and a computed XLogP3 value of 3.9 . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

  • Antifungal, Antimalarial, Antimycobacterial, and Anti-inflammatory Activities : TMF, a major polymethoxyflavone (PMF) isolated from Kaempferia parviflora, has shown antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. A study developed an isotope-labeling method for identifying TMF metabolites, indicating its metabolic pathways and potential for therapeutic applications (Lu, Sheen, Hwang, & Wei, 2012).

  • Anti-inflammatory and Analgesic Activity : Derivatives of flavones like 7,3',4'-trimethoxyflavone have shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated using the paw edema test with carrageenin in rats and the writhing test method in mice (Carvalho et al., 1999).

  • Cytotoxic and Anti-HIV Activities : Flavones including this compound derivatives have shown cytotoxic activity against various cancer cell lines and inhibitory effects on DNA topoisomerase IIα, a potential mechanism underlying their cytotoxicity. Additionally, these flavones exhibited anti-HIV-1 activity in anti-syncytium assays, indicating their potential as antiviral agents (Kongkum et al., 2012).

  • Reversal of Drug Resistance in Cancer : 3',4',7-Trimethoxyflavone (TMF) has shown a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2), suggesting its potential in overcoming chemotherapy resistance in cancer treatment (Tsunekawa et al., 2018).

  • Antitumor Activity : Flavones like this compound isolated from Artemisia argyi have been found to inhibit farnesyl protein transferase and suppress tumor growth, indicating their potential as antitumor agents (Seo et al., 2003).

  • Antimicrobial Activity : New flavones including this compound derivatives from Artemisia giraldii have shown antibiotic activity against various bacterial strains and fungi, suggesting their potential as antimicrobial agents (Zheng, Tan, Yang, & Liu, 1996).

  • Antiviral Activity Against Picornaviruses : Flavones such as Ro 09-0179, structurally related to this compound, have demonstrated potent antiviral activity, particularly against human picornaviruses like rhinoviruses and coxsackieviruses (Ishitsuka et al., 1982).

  • Hypoglycemic Activity : A flavone structurally similar to this compound isolated from Brickellia veronicaefolia showed significant hypoglycemic effects in both normal and diabetic mice, indicating its potential for treating diabetes (Pérez et al., 2000).

  • Cardioprotective Properties : Synthetic derivatives of eupatilin, such as 7‐Carboxymethyloxy‐3′,4′,5‐trimethoxy flavone (DA6034), have shown protective effects on gastric mucosa and potential in treating peptic ulcer disease. Their role in cell migration and proliferation in gastric epithelial cells highlights their therapeutic potential in gastric ulcer repair (Kim et al., 2012).

  • Role in Antioxidant and Neuroprotective Activities : 3-Fluorinated derivatives of 3',4',5'-trimethoxyflavone have been synthesized and evaluated for their antioxidant and neuroprotective activities, demonstrating the importance of structural modifications in enhancing biological activities (Alshammari et al., 2020).

Future Directions

Research on 7,3’,4’-Trimethoxyflavone and related compounds is ongoing. For example, a study found that 7,3’,4’-Trimethoxyflavone had a wound-healing effect through the inhibition of 15-hydroxyprostaglandin dehydrogenase . Another study integrated network pharmacology and experimental validation to elucidate the protective effect and mechanism of callicarpa nudiflora against neuroinflammation .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFZYCDPDWSYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176921
Record name 7,3',4'-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22395-24-0
Record name 2-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22395-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,3',4'-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022395240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,3',4'-Trimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 7,3',4'-trimethoxyflavone?

A1: The molecular formula of this compound is C18H16O6, and its molecular weight is 328.31 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like UV, IR, 1H NMR, 13C NMR, and MS to characterize this compound. [] These techniques provide valuable information about the compound's structure and functional groups. [, ]

Q3: What are the known biological activities of this compound?

A3: Research suggests that this compound exhibits a range of biological activities, including:

  • Antiproliferative Activity: Studies have demonstrated the compound's potential to inhibit the proliferation of various cancer cell lines, including human gastric adenocarcinoma (MK-1), human uterus carcinoma (HeLa), and murine melanoma (B16F10). []
  • Antiangiogenic Activity: this compound has shown promising results in inhibiting human umbilical vein endothelial cell (HUVEC) proliferation and suppressing tube formation, suggesting antiangiogenic potential. []
  • PTP1B Inhibitory Activity: The compound exhibited inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling, making it a potential target for type 2 diabetes research. []
  • Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties, likely mediated through the inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory responses. [, ]
  • Antioxidant Activity: The compound exhibits potent antioxidant activity, effectively scavenging DPPH free radicals and inhibiting lipid peroxidation. []

Q4: How does this compound exert its antiproliferative effects?

A4: Studies suggest that this compound induces apoptosis (programmed cell death) in cancer cells. [, ] This apoptotic induction is linked to:

  • Increased ROS Production: The compound elevates reactive oxygen species (ROS) within cells, leading to oxidative stress and triggering apoptosis. []
  • Modulation of Apoptotic Markers: Treatment with this compound alters the expression of apoptotic proteins like p53, Bcl-2, and Bax, shifting the balance towards apoptosis. []
  • DNA Damage: The compound has shown potential in inducing DNA damage in cancer cells, further contributing to its antiproliferative effects. []

Q5: What is the mechanism of action of this compound's anti-inflammatory activity?

A5: In vitro studies indicate that this compound inhibits the activity of lipoxygenase (LOX). [] LOX is a key enzyme in the arachidonic acid pathway, responsible for producing inflammatory mediators like leukotrienes. By inhibiting LOX, this compound could potentially dampen inflammatory responses.

Q6: How does this compound interact with PTP1B?

A6: While this compound has shown PTP1B inhibitory activity, [] the specific binding interactions and mechanism of inhibition remain to be fully elucidated. Further research is needed to understand the structure-activity relationship and optimize the compound for potential therapeutic applications.

Q7: Has this compound been tested in animal models or clinical trials?

A7: While this compound has shown promising in vitro activities, limited data is available on its in vivo efficacy. More research, including animal studies and potentially clinical trials, is crucial to validate its therapeutic potential and assess safety profiles.

Q8: Are there any known drug interactions with this compound?

A8: Currently, limited information is available on specific drug interactions with this compound. Further research is needed to evaluate potential interactions, especially with medications metabolized by cytochrome P450 enzymes or those with overlapping pharmacological activities.

Q9: Does this compound interact with drug transporters?

A10: Research on similar flavonoids suggests potential interactions with drug transporters like P-glycoprotein (Pgp). For instance, this compound enhanced paclitaxel transport and cytotoxicity by inhibiting Pgp in a manner comparable to verapamil. [] Understanding these interactions is crucial for optimizing drug delivery and efficacy.

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